2-Fluorophenyl cyclohexyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWLWXMDJKBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509386 | |
| Record name | Cyclohexyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106795-65-7 | |
| Record name | Cyclohexyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Studies of 2 Fluorophenyl Cyclohexyl Ketone
Carbonyl Group Reactivity: Nucleophilic Addition and Reduction Pathways
The carbonyl group (C=O) is the most reactive site in the molecule for many transformations due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it a target for nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids, which enhances the carbon's electrophilicity.
Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. unam.mx The reactivity of the carbonyl group is influenced by both steric and electronic factors. In 2-Fluorophenyl cyclohexyl ketone, the bulky cyclohexyl and 2-fluorophenyl groups create significant steric hindrance around the carbonyl carbon, which can affect the rate of nucleophilic attack. documentsdelivered.comresearchgate.net Electronically, the electron-withdrawing nature of the 2-fluorophenyl group increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to ketones with simple alkyl substituents. documentsdelivered.comresearchgate.net
Reduction of the carbonyl group is a common nucleophilic addition reaction, typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions convert the ketone to a secondary alcohol, (2-fluorophenyl)(cyclohexyl)methanol.
Diastereoselective Reduction Studies of Cyclohexanone (B45756) Derivatives
The reduction of substituted cyclohexanones, such as this compound, can produce two diastereomeric alcohols depending on whether the hydride attacks from the axial or equatorial face of the ring. The stereochemical outcome is influenced by a combination of steric and electronic effects.
The presence of a bulky substituent at the C2 position (the 2-fluorophenyl group) significantly influences the conformational equilibrium of the cyclohexyl ring and the trajectory of the incoming nucleophile. For reduction reactions, the Felkin-Anh model and Cieplak's model offer predictions for the stereoselectivity. Cieplak's model, for instance, suggests that the stereochemistry is determined by two main factors: steric hindrance, which favors equatorial attack, and the stabilizing interaction of electron donation from adjacent C-C or C-H sigma bonds into the forming antibonding orbital (σ*), which favors axial attack. youtube.com
Studies on the reduction of 2-substituted cyclohexanones have shown that the facial selectivity is highly dependent on the steric bulk of both the reducing agent and the substituent on the ring. umich.edu For instance, the use of sterically demanding reducing agents, such as L-Selectride, typically results in a higher degree of equatorial attack to avoid steric clashes with axial hydrogens on the cyclohexane (B81311) ring. nih.gov Conversely, smaller reducing agents like NaBH₄ may show a preference for axial attack, which is often kinetically favored due to torsional strain considerations. umich.edu The reduction of 2-arylcyclohexanones, a close analog, has been studied, revealing that the stereoselectivity can be controlled to favor one diastereomer over the other. stackexchange.com
| Reducing Agent | Typical Steric Bulk | Predominant Attack Trajectory | Major Product | Governing Factors |
|---|---|---|---|---|
| NaBH₄ | Small | Axial | Equatorial Alcohol | Torsional Strain (avoids eclipsing interactions) |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Large | Equatorial | Axial Alcohol | Steric Hindrance (avoids 1,3-diaxial interactions) |
| LiAlH₄ | Small | Axial | Equatorial Alcohol | Torsional Strain |
Influence of Cycloalkyl Ring Strain on Nucleophilic Addition Reactivity
Ring strain can significantly impact the reactivity of cyclic ketones. This strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and steric repulsion across the ring (transannular strain). researchgate.net In the case of this compound, the cyclohexyl moiety is key. Cyclohexane exists in a stable chair conformation where the bond angles are very close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain. csbsju.edu
This inherent stability of the six-membered ring means that it has less driving force to undergo reactions that would relieve strain compared to smaller rings like cyclobutane (B1203170) or cyclopropane. researchgate.netcsbsju.edu For nucleophilic addition, the reaction proceeds from an sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral carbon. In highly strained rings like cyclobutanone (B123998) (with ~90° bond angles), this transformation can be more favorable as it partially alleviates the angle strain. For cyclohexane, this driving force is absent. Therefore, the reactivity of the carbonyl group in this compound is primarily dictated by the electronic effects of the substituents and steric accessibility, rather than by the release of ring strain.
| Cycloalkane | Total Ring Strain (kcal/mol) | Heat of Combustion per CH₂ Group (kJ/mol) | Relative Reactivity Trend |
|---|---|---|---|
| Cyclopropane | 27.5 | 697 | Highest |
| Cyclobutane | 26.3 | 686 | High |
| Cyclopentane | 6.2 | 658 | Moderate |
| Cyclohexane | 0 | 653 | Lowest |
*Data reflects the general stability and reactivity trends related to ring strain. csbsju.edu
Aromatic System Reactivity: Electrophilic Substitution Pathways
The 2-fluorophenyl ring of the ketone can undergo electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the two existing substituents: the fluorine atom and the cyclohexylcarbonyl group. These substituents exert competing electronic effects. organicchemistrytutor.comlibretexts.org
Fluorine (-F): Fluorine is a halogen and is considered a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, it can also donate electron density through resonance (+R effect) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene (B151609). researchgate.netresearchgate.net Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine. organicchemistrytutor.comresearchgate.net
Cyclohexylcarbonyl (-C(O)R): The acyl group is a moderate deactivating group. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less nucleophilic. This deactivation directs incoming electrophiles to the meta position. libretexts.org
In this compound, the fluorine is at position 2. The possible substitution positions are C3, C4, C5, and C6.
The -F group directs ortho (to C3) and para (to C5).
The -C(O)R group directs meta (to C3 and C5).
| Substituent | Type | Reactivity Effect | Directing Position(s) |
|---|---|---|---|
| -F (Fluoro) | Halogen | Deactivating | Ortho, Para |
| -C(O)R (Acyl) | Carbonyl | Deactivating | Meta |
Oxidation Reactions of Ketone Moieties
Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. unam.mxorganic-chemistry.org The oxidation of a ketone requires the cleavage of a carbon-carbon bond adjacent to the carbonyl group, which necessitates strong oxidizing agents (like potassium permanganate) and often elevated temperatures. organic-chemistry.org Such reactions are typically destructive and not synthetically useful.
A more controlled and synthetically valuable oxidation of ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgchemistrysteps.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). pitt.edu
For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge is the one that preferentially migrates. The established order of migratory aptitude is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > aryl (phenyl) > primary alkyl > methyl. wikipedia.orgpitt.eduorganic-chemistry.org
Based on this trend, the cyclohexyl group has a higher migratory aptitude than the 2-fluorophenyl group. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield cyclohexyl 2-fluorobenzoate (B1215865). wikipedia.org Studies on the kinetic resolution of racemic 2-arylcyclohexanones via enantioselective Baeyer-Villiger oxidation have also been reported, sometimes leading to "abnormal" products where the aryl group migrates, but this typically requires specific chiral catalysts. stackexchange.com
Rearrangement Reactions Involving Ketone Structures
Beyond the Baeyer-Villiger rearrangement, other rearrangements are associated with ketone structures, often involving their synthesis or the transformation of related functional groups.
Beckmann Rearrangement: While not a reaction of the ketone itself, the corresponding oxime of this compound could undergo a Beckmann rearrangement. The oxime, formed by reacting the ketone with hydroxylamine, rearranges in the presence of acid to form an N-substituted amide. The rearrangement of a cyclic ketone oxime results in a lactam (a cyclic amide), effectively expanding the ring by inserting a nitrogen atom. quora.com
Pinacol (B44631) and Related Rearrangements: The synthesis of ketones can sometimes involve rearrangement reactions. For example, the pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. wikipedia.org A related transformation, the Tiffeneau–Demjanov rearrangement, can be used for ring expansion of cyclic ketones.
α-Ketol Rearrangement: This rearrangement involves the isomerization of an α-hydroxy ketone under acidic, basic, or thermal conditions, where an alkyl or aryl group migrates. chemistrysteps.comorganic-chemistry.org It has been noted in the synthesis of ketamine analogs that an α-hydroxycyclopentyl ketone can be rearranged to a cyclohexylketone via a thermal process, suggesting a potential synthetic route to the this compound scaffold. youtube.com
Mechanistic Investigations and Theoretical Insights
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of 2-Fluorophenyl cyclohexyl ketone, primarily through the Grignard reaction, and its potential for subsequent rearrangements, involves several key mechanistic considerations.
Understanding Grignard Reaction Mechanisms and Reversibility
The Grignard reaction is a fundamental method for forming carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent, such as cyclohexylmagnesium bromide, attacks the electrophilic carbon of a nitrile, like 2-fluorobenzonitrile (B118710), to form an imine salt which is then hydrolyzed to the ketone. libretexts.org While generally considered to proceed via nucleophilic addition, sterically hindered ketones may react through a single electron transfer (SET) mechanism. organic-chemistry.org
The reversibility of Grignard reactions is a known phenomenon, particularly with allylic and benzylic reagents. researchgate.net This reversibility is influenced by factors such as steric hindrance. researchgate.net While the addition of alkyl or aryl Grignard reagents to ketones to form stable alcohols is typically irreversible, the initial addition to the carbonyl group can be reversible in some cases. libretexts.org The stability of the resulting alkoxide salt plays a crucial role; for instance, Grignard reagents react with esters, but the intermediate ketone can react further. masterorganicchemistry.com The formation of the Grignard reagent itself is a complex surface reaction on magnesium metal. alfredstate.eduniscpr.res.in Computational studies have provided deeper insights into the Schlenk equilibrium and the reaction pathways of Grignard reactions. nih.gov
The reaction of a Grignard reagent with a nitrile proceeds through a nucleophilic attack to form an imine salt, which is subsequently hydrolyzed to a ketone. libretexts.org
Table 1: Key Mechanistic Aspects of the Grignard Reaction
| Feature | Description |
| General Mechanism | Nucleophilic addition of the organomagnesium halide to an electrophilic carbon. organic-chemistry.org |
| Alternative Mechanism | Single Electron Transfer (SET) for sterically hindered substrates. organic-chemistry.org |
| Reversibility | Established for allylic and benzylic reagents, influenced by sterics. researchgate.net |
| With Nitriles | Forms an intermediate imine salt, followed by hydrolysis to a ketone. libretexts.org |
| Formation of Reagent | Complex surface reaction on magnesium. alfredstate.eduniscpr.res.in |
Mechanistic Studies of Thermal Rearrangement Reactions in Cyclic Ketone Systems
Cyclic ketones and related structures can undergo various thermal and photochemical rearrangements. The α-ketol rearrangement, for instance, involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more stable product. wikipedia.org This process is reversible and can be induced by acid, base, or heat. wikipedia.org Other notable rearrangements include the Favorskii rearrangement of α-halo ketones to esters and the Wolff rearrangement of α-diazoketones. libretexts.org Photochemical reactions of phenyl alkyl ketones, such as photoreduction and rearrangements, have also been studied. acs.orgacs.orgnih.gov The Fries rearrangement, which converts phenolic esters to hydroxyaryl ketones, can also be initiated photochemically. sigmaaldrich.com
In the context of this compound, while specific studies on its thermal rearrangement are not prevalent, the general principles governing these transformations in related systems are informative. For example, α-bromo ketones can be dehydrobrominated to yield α,β-unsaturated ketones. libretexts.org
Insights into Catalytic Cycles in Fluoroketone Transformations
Catalysis plays a crucial role in modern organic synthesis, including transformations involving fluorinated ketones. For instance, photocatalytic methods have been developed for the selective fluorination of aliphatic ketones. rsc.org The generation of ketyl radicals from unactivated aliphatic carbonyl compounds can be achieved through organic photoredox catalysis, enabling reductive coupling reactions. acs.org Asymmetric homologation of ketones with α-diazo esters can be catalyzed by chiral scandium(III) complexes to produce enantioenriched β-keto esters. acs.org Furthermore, visible light-mediated Truce-Smiles rearrangements have been developed, showcasing the potential for photocatalysis in complex molecular reorganizations. youtube.com
Structure-Reactivity Relationships in Fluorinated Ketones
The reactivity of this compound is significantly influenced by the electronic properties of the fluorine atom and the steric and conformational nature of the cyclohexyl group.
Electronic Effects of Fluorine Substitution on Phenyl Ring Reactivity
The fluorine atom on the phenyl ring exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). pearson.comvaia.com While the inductive effect generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to benzene itself, the resonance effect directs incoming electrophiles to the ortho and para positions. vaia.comcsbsju.edu
Compared to other halogens, fluorine's smaller size allows for better orbital overlap with the benzene π-system, making its resonance donation more effective than that of chlorine, bromine, or iodine. stackexchange.com This interplay of inductive and resonance effects leads to what is sometimes described as anomalous reactivity for fluorobenzene (B45895), where it is less deactivated than other halobenzenes. stackexchange.comresearchgate.net In fact, reactions at the para position of fluorobenzene can be faster than at a single position in benzene. researchgate.net
Table 2: Relative Rates of Electrophilic Aromatic Nitration
| Compound | Relative Rate |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 |
| Chlorobenzene | 0.02 |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
| Data from a comparison of nitration rates of halobenzenes relative to benzene. stackexchange.com |
Steric and Conformational Influences of the Cyclohexyl Moiety
The cyclohexyl group is a bulky substituent that significantly impacts the steric environment around the carbonyl group. acs.org In cyclohexanone (B45756) systems, substituents generally prefer the equatorial position to minimize steric interactions. utdallas.edu The chair conformation is the most stable for cyclohexane (B81311) and its derivatives. youtube.comyoutube.com
The conformation of the cyclohexyl ring can influence reaction rates. For example, the oxidation of an axial alcohol on a cyclohexane ring is often faster than its equatorial counterpart due to the relief of steric strain in the transition state. spcmc.ac.in In the context of this compound, the cyclohexyl ring will adopt a chair conformation, and its orientation relative to the phenyl ketone group will be determined by a balance of steric and electronic factors. nih.gov Docking studies of cyclohexyl ketone inhibitors have shown that they can bind in a diaxial conformation within an enzyme active site, highlighting the potential for conformational changes upon binding. nih.gov
Computational Chemistry and Modeling Approaches
Computational chemistry provides powerful tools to investigate the mechanistic details and theoretical underpinnings of chemical reactions involving this compound. These theoretical insights complement experimental findings, offering a molecular-level understanding of its structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. scispace.combohrium.com In principle, DFT is an exact theory of electronic structure based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com This approach provides a suitable theoretical alternative to traditional ab initio wave-function-based methods, often at a lower computational cost. bohrium.com
For this compound, DFT calculations can elucidate several key aspects of its electronic structure and reactivity. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies. scispace.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
A hypothetical DFT analysis of this compound would likely reveal the distribution of these frontier orbitals. The HOMO is expected to have significant density on the electron-rich phenyl ring and the oxygen atom of the carbonyl group. In contrast, the LUMO would be predominantly localized on the carbonyl carbon and the aromatic ring, indicating these as the primary sites for nucleophilic attack.
Furthermore, DFT allows for the calculation of various chemical reactivity descriptors. bohrium.com These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. longdom.org For instance, the Fukui function is a local reactivity descriptor that can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
The presence of the fluorine atom on the phenyl ring introduces significant electronic effects. Its strong electronegativity acts as an electron-withdrawing group through the inductive effect, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. DFT calculations can precisely map the molecular electrostatic potential (ESP), visualizing the electron-rich and electron-poor regions of the molecule and thus predicting the preferred sites for intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |
| Electrophilicity Index (ω) | 2.1 | Quantifies the electrophilic nature |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |
Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
Transition State Computations in Ketone Transformations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org Transition state computations, typically performed using DFT, are instrumental in elucidating the pathways of ketone transformations. nih.govnih.gov
For this compound, various reactions can be envisaged, such as nucleophilic addition to the carbonyl group, reduction of the ketone, or reactions involving the fluorinated aromatic ring like C-H or C-F bond activation. nih.gov Computational methods can model these transformations by locating the transition state structures connecting the reactants and products. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction kinetics.
For example, in a nucleophilic addition reaction, the approach of a nucleophile to the carbonyl carbon can be modeled. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken pi-bond of the C=O group. Vibrational frequency analysis is a critical step in these computations; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
The influence of the ortho-fluoro substituent on the transition state energies can be significant. It can sterically hinder the approach of a nucleophile and electronically modify the stability of the transition state. Theoretical studies on related fluoroaromatic ketones have shown that such substituents can affect the selectivity and feasibility of different reaction pathways, such as the competition between C-H and C-F bond activation in organometallic reactions. nih.gov
Table 2: Hypothetical Activation Energies for Competing Reaction Pathways of this compound
| Reaction Pathway | Reactant Complex | Transition State (TS) | Product | Activation Energy (kcal/mol) (Illustrative) |
| Nucleophilic Addition | Ketone + Nu⁻ | [Ketone---Nu]‡ | Adduct | 15.2 |
| Reduction (Hydride Attack) | Ketone + H⁻ | [Ketone---H]‡ | Alcohol | 12.5 |
| ortho C-H Activation | Ketone + Catalyst | [Catalyst---H-C]‡ | Metallacycle | 25.8 |
| C-F Activation | Ketone + Catalyst | [Catalyst---F-C]‡ | Metallacycle | 28.1 |
Note: This table provides a hypothetical comparison of activation energies for plausible reactions involving this compound. The values are for illustrative purposes to demonstrate the type of data generated from transition state computations.
By mapping the entire potential energy surface, including reactants, intermediates, transition states, and products, computational chemistry offers a detailed narrative of the reaction mechanism. This information is invaluable for rationalizing experimental observations and for designing new synthetic strategies involving this compound. rsc.orgnih.gov
Role in the Design and Synthesis of Advanced Organic Molecules
Intermediate in the Development of Fluorinated Pharmaceutical Candidates
The primary role of 2-Fluorophenyl cyclohexyl ketone in pharmaceutical research is as a key intermediate in the synthesis of novel fluorinated compounds. The incorporation of fluorine is a widely used strategy in drug development to enhance a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov This ketone serves as a foundational building block for creating more complex fluorinated molecules intended for biological evaluation.
A significant example of its application is in the synthesis of fluoroketamine, a fluorinated derivative of ketamine. researchgate.netfigshare.com Research has focused on developing new ketamine analogs to explore potential advantages over the parent compound. researchgate.net In these synthetic pathways, a related precursor, α-bromocyclopentyl-(2-fluorophenyl)-ketone, is used, which is structurally analogous to a brominated form of this compound's cyclopentyl counterpart. researchgate.netfigshare.com The synthesis proceeds through several steps, including a reaction with methylamine (B109427) and a subsequent thermal rearrangement to expand the five-membered cyclopentyl ring into the six-membered cyclohexyl ring, ultimately forming the target fluorinated arylcyclohexylamine. researchgate.netfigshare.com This multi-step process highlights the ketone's role as a critical precursor, providing the core structure that is elaborated upon to yield the final, more complex pharmaceutical candidate. researchgate.net
The development of such fluorinated analogs is driven by the desire to fine-tune the properties of existing therapeutic agents, a central theme in modern medicinal chemistry. nih.govresearchgate.net
| Synthetic Step | Reactants/Intermediates | Product | Reference |
| Grignard Reaction & Bromination | 2-Fluorobenzonitrile (B118710), Grignard Reagent | α-Bromocyclopentyl-(2-fluorophenyl)-ketone | researchgate.netfigshare.com |
| Reaction with Amine | α-Bromocyclopentyl-(2-fluorophenyl)-ketone, Methylamine | α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine | researchgate.netfigshare.com |
| Ring Expansion | α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine | 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone (Fluoroketamine) | researchgate.netfigshare.com |
Synthetic Utility in Complex Chemical Libraries and Diverse Compound Creation
Beyond its use in creating specific target molecules, this compound and its structural analogs are valuable starting materials for generating chemical libraries. A chemical library is a collection of diverse but structurally related compounds used in high-throughput screening to identify new lead compounds in drug discovery. The versatility of the ketone functional group allows for a wide range of chemical transformations.
By systematically varying the reaction partners and conditions, a diverse set of derivatives can be produced from a single precursor like this compound. For instance:
The ketone can be subjected to various reductive amination protocols, introducing a wide array of primary or secondary amines to build a library of different N-substituted arylcyclohexylamines.
The cyclohexyl ring can be further functionalized.
The aromatic ring can undergo additional substitutions, although this is less common once the fluorinated ketone is formed.
This approach allows chemists to rapidly generate a multitude of new chemical entities for biological testing. medchemexpress.cn The ability to create a diverse array of molecules from a common starting point is a cornerstone of modern medicinal chemistry, enabling a broad exploration of the chemical space around a particular pharmacophore.
Precursor for Arylcyclohexylamine Scaffold Construction in Research
The arylcyclohexylamine scaffold is a core structure in a class of chemical compounds known for their activity on the central nervous system. wikipedia.org This class includes pharmaceutical drugs and a wide range of research chemicals. wikipedia.org An arylcyclohexylamine consists of a cyclohexylamine (B46788) unit to which an aryl group is attached at the same carbon as the amine. wikipedia.org
Comparative Research with Analogous Ketone Structures
Structural and Reactivity Comparisons with Chlorinated Phenyl Cyclohexyl Ketone Analogs
The substitution of a fluorine atom with a chlorine atom at the ortho position of the phenyl ring introduces significant changes in the electronic and steric environment of the ketone. A detailed investigation into ortho-fluoro- and chloro-substituted benzoic acids reveals that the intrinsic properties of the halogen atom play a crucial role in determining the conformational landscape and, by extension, the reactivity of the molecule. nih.govmdpi.com
Fluorine, being more electronegative than chlorine, exerts a stronger inductive electron-withdrawing effect. However, it is a poorer π-donor through resonance. This combination of effects influences the electrophilicity of the carbonyl carbon. In 2-Fluorophenyl cyclohexyl ketone, the strong inductive effect of the fluorine atom is expected to make the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to its non-halogenated counterpart.
When compared to 2-chlorophenyl cyclohexyl ketone, the smaller atomic radius of fluorine results in less steric hindrance around the carbonyl group. This reduced steric bulk can lead to faster reaction rates with nucleophiles. However, the conformational preferences of the phenyl ring relative to the cyclohexyl ketone moiety are also critical. For ortho-substituted benzaldehydes, the O-trans conformer (where the carbonyl oxygen is directed away from the ortho substituent) is generally more stable. researchgate.net This preference is influenced by a balance of electrostatic interactions and steric repulsion between the substituent and the carbonyl group. In the case of 2-fluorobenzoic acid, three of its four conformers are planar, while the larger chlorine atom in 2-chlorobenzoic acid can lead to non-planar arrangements to alleviate steric strain. mdpi.com This suggests that the orientation of the 2-fluorophenyl group in this compound may allow for more facile access of nucleophiles to the carbonyl carbon compared to the 2-chlorophenyl analog.
The following table summarizes the key differences that influence reactivity:
| Feature | This compound | 2-Chlorophenyl cyclohexyl ketone |
| Inductive Effect | Stronger electron withdrawal | Weaker electron withdrawal |
| Steric Hindrance | Less steric bulk | More steric bulk |
| Conformational Flexibility | More likely to adopt planar conformations | May adopt non-planar conformations to reduce strain |
These structural and electronic differences are anticipated to manifest in differing reaction kinetics and, in some cases, different product distributions when these ketones undergo reactions such as nucleophilic addition or reduction.
Differentiation from Cyclopentyl Ketone Precursors and Their Ring Expansion Behavior
The synthesis of this compound can potentially be achieved through the ring expansion of a corresponding cyclopentyl ketone precursor. This transformation highlights a key difference in the reactivity and stability of five- and six-membered ring systems. A common method for achieving such a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org
This rearrangement typically proceeds through the formation of a 1-aminomethyl-cycloalkanol intermediate, which upon treatment with nitrous acid, generates a diazonium salt. The subsequent loss of nitrogen gas leads to a carbocation that can undergo rearrangement to form the ring-expanded ketone. wikipedia.orgyoutube.com The general pathway is as follows:
Formation of the Precursor : The starting material would be 1-(2-fluorophenyl)cyclopentylmethanol, which can be synthesized from 2-fluorobenzaldehyde (B47322) and cyclopentylmagnesium bromide.
Conversion to an Aminohydrin : The cyclopentylmethanol derivative is converted to the corresponding aminohydrin.
Diazotization and Rearrangement : Treatment with nitrous acid initiates the rearrangement, leading to the formation of this compound.
The driving force for this ring expansion is the relief of ring strain and the formation of a more stable carbocation intermediate. Cyclopentane rings have significant torsional strain, which is alleviated in the more flexible and stable cyclohexane (B81311) ring system. The Tiffeneau-Demjanov rearrangement is particularly effective for the expansion of four, five, and six-membered rings. wikipedia.orglibretexts.org
The differentiation between the cyclopentyl ketone precursor and the cyclohexyl ketone product is clear based on their ring size and resulting chemical and physical properties. This ring expansion behavior is a powerful synthetic tool for accessing larger ring systems from more readily available smaller rings.
Analysis of Substituent Effects on Chemical Behavior (e.g., Halogen Position, Alkyl Group Variations)
The position of the halogen substituent on the phenyl ring significantly influences the chemical behavior of the ketone. The electronic effects of a substituent are a combination of inductive and resonance effects, and their impact varies with the substituent's position (ortho, meta, or para).
Ortho Position : As in this compound, an ortho substituent can exert both strong inductive and steric effects. The proximity to the reaction center can directly influence the approach of reagents and the stability of intermediates. The ortho-fluoro substituent is generally considered deactivating for electrophilic aromatic substitution on the ring itself due to its strong electron-withdrawing nature. masterorganicchemistry.com This deactivation, however, enhances the electrophilicity of the ketone's carbonyl carbon.
Meta Position : A substituent at the meta position primarily exerts an inductive effect. A meta-fluoro substituent would still be electron-withdrawing, but its influence on the carbonyl group would be less pronounced than an ortho substituent due to the greater distance.
Para Position : A para substituent can exert both inductive and resonance effects. A para-fluoro substituent would have a similar inductive effect to a meta-fluoro group but can also participate in resonance, which can either donate or withdraw electron density depending on the nature of the reaction.
The following table outlines the expected influence of the fluorine position on the reactivity of the carbonyl group:
| Substituent Position | Expected Effect on Carbonyl Reactivity |
| Ortho | Strongest increase in electrophilicity due to proximity and inductive effect. |
| Meta | Moderate increase in electrophilicity, primarily through inductive effect. |
| Para | Increase in electrophilicity through inductive effect, potentially modulated by resonance. |
Variations in the alkyl group (in this case, the cyclohexyl ring) would primarily alter the steric environment of the carbonyl group. Replacing the cyclohexyl group with a smaller alkyl group like a cyclopentyl or a larger one like a cycloheptyl group would change the steric hindrance around the carbonyl carbon, affecting reaction rates and potentially the diastereoselectivity of nucleophilic additions.
Stereochemical Considerations in Ketone Transformations and Product Diastereoselectivity
The presence of a stereocenter adjacent to the carbonyl group, or the creation of one during a reaction, necessitates the consideration of stereochemistry. In the case of reactions at the carbonyl group of this compound, such as Grignard reactions or reductions, a new stereocenter is formed at the carbonyl carbon. The stereochemical outcome of such transformations is governed by the principles of diastereoselectivity.
The approach of a nucleophile to the carbonyl carbon of a cyclohexyl ketone can occur from either the axial or equatorial face. The preferred direction of attack is influenced by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh model or Cram's chelation model.
The 2-fluorophenyl group, being a bulky substituent, will influence the conformational equilibrium of the cyclohexyl ring and will present a sterically biased environment for the approaching nucleophile. The diastereoselectivity of the reaction will depend on the relative energies of the transition states leading to the different diastereomeric products. For instance, in the addition of a Grignard reagent, the magnesium atom may coordinate with the carbonyl oxygen and potentially with the ortho-fluorine atom, creating a more rigid transition state and leading to higher diastereoselectivity.
The specific diastereomeric ratio of the resulting alcohol product would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Understanding and controlling this diastereoselectivity is a critical aspect of the synthetic chemistry of such ketones.
Emerging Research Areas and Future Perspectives
Development of Novel and Efficient Synthetic Protocols for Fluorinated Ketones
One promising area is the use of electrochemical methods. For instance, the electrosynthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates has been demonstrated. acs.org This method proceeds through the generation of a perfluoroalkyl radical, which then reacts with the enol acetate (B1210297) to form the desired fluorinated ketone in yields ranging from 20% to 85%. acs.org While not yet applied specifically to 2-Fluorophenyl cyclohexyl ketone, this approach represents a significant step towards greener and more efficient syntheses of fluorinated ketones.
Another avenue of exploration involves leveraging novel reagents and catalysts. The use of iodosylarenes in combination with triethylamine (B128534) pentahydrofluoride (TEA·5HF) has been shown to facilitate the direct α-fluorination of various ketone derivatives. organic-chemistry.org Additionally, the development of unbalanced ion pair promoters, which can be supported on a recyclable polymer resin, has been shown to greatly accelerate nucleophilic fluorinations using potassium fluoride (B91410) (KF). organic-chemistry.org These methods offer milder reaction conditions and the potential for application in continuous flow systems. organic-chemistry.org
The synthesis of ketone derivatives through multi-step sequences is also an active area of research. For example, a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, has been synthesized through a multi-step process starting from fluorobenzonitrile. researchgate.net This synthesis involves a Grignard reaction, bromination, reaction with methylamine (B109427), and a thermal rearrangement to expand a cyclopentanol (B49286) ring into the final cyclohexylketone structure. researchgate.net Such multi-step syntheses highlight the intricate strategies required for constructing complex fluorinated molecules.
| Synthetic Approach | Key Reagents/Conditions | Potential Advantages | Relevant Research Areas |
| Electrochemical Synthesis | Enol acetates, Sodium perfluoroalkyl sulfinates | Milder conditions, avoids harsh reagents | Radical chemistry, Electrosynthesis |
| Direct α-Fluorination | Iodosylarenes, TEA·5HF | Direct functionalization of the ketone | C-H activation, Fluorinating agents |
| Nucleophilic Fluorination | Potassium fluoride, Polymer-supported ion pair promoter | Recyclable catalyst, suitable for flow chemistry | Phase-transfer catalysis, Green chemistry |
| Multi-step Synthesis | Grignard reagents, Bromination, Ring expansion | Access to complex and highly functionalized derivatives | Total synthesis, Medicinal chemistry |
Exploration of Undiscovered Reactivity Patterns and Functionalizations
The presence of a fluorine atom on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its reactivity. Researchers are keen to explore how this fluorine substituent can be leveraged to achieve novel chemical transformations and to introduce new functional groups into the molecule.
One area of interest is the further functionalization of the aromatic ring. The fluorine atom can act as a directing group in electrophilic aromatic substitution reactions or participate in nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of a variety of substituents at specific positions. The unique reactivity of the carbon-fluorine bond itself is also a subject of investigation, with potential for C-F activation and subsequent cross-coupling reactions.
The carbonyl group of the ketone is another key site for exploring new reactivity. While standard ketone reactions like reduction, oxidation, and additions are applicable, the electronic influence of the 2-fluorophenyl group can modulate the reactivity and selectivity of these transformations. For instance, the development of chemoenzymatic methods for the synthesis of fluorinated polyketides showcases how biological systems can be engineered to incorporate fluorine, suggesting future possibilities for biocatalytic modifications of compounds like this compound. nih.gov
Furthermore, the development of tandem reactions, where multiple chemical transformations occur in a single pot, is a growing trend. A base-mediated three-component reaction has been developed to selectively synthesize polysubstituted 2-imidazolones and imidazoles from sulfur ylides, nitrosobenzene, and isonitrile. acs.org While not directly involving this compound, such multi-component strategies could potentially be adapted to utilize fluorinated ketones as starting materials, opening up pathways to complex heterocyclic structures.
| Reactive Site | Potential Transformations | Key Research Focus |
| 2-Fluorophenyl Ring | Electrophilic/Nucleophilic Aromatic Substitution, C-F Activation | Late-stage functionalization, Organometallic catalysis |
| Carbonyl Group | Asymmetric reductions, Novel addition reactions | Stereoselective synthesis, Biocatalysis |
| α-Carbon | Enolate chemistry, Asymmetric functionalization | C-C and C-X bond formation |
| Tandem Reactions | Multi-component reactions, Cascade sequences | Synthesis of complex molecules, Heterocycle synthesis |
Integration with Flow Chemistry and Advanced Manufacturing Techniques
The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow technologies. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and seamless scale-up. rsc.orgmit.edu
The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. vapourtec.com The contained environment of a flow reactor minimizes operator exposure to toxic substances like hydrogen fluoride. rsc.orgvapourtec.com Researchers are actively developing flow-based protocols for various fluorination reactions, including those that could be adapted for the synthesis of this compound. For example, flow reactors have been successfully used for fluorination reactions using reagents like Selectfluor™, enabling high-temperature reactions with short residence times and in-line purification. vapourtec.com
Flow chemistry also facilitates the use of gaseous reagents, which can be challenging to handle in batch reactors. This is particularly relevant for the introduction of fluoroalkyl groups using fluorinated greenhouse gases, a field where flow chemistry is enabling new possibilities. mit.edu The precise control over reaction parameters in a flow system allows for the safe and efficient utilization of these gases. mit.edu
Moreover, the integration of flow electrochemistry presents a powerful tool for fluorination chemistry. rsc.org Electrochemical methods can generate reactive fluorinating species in situ, avoiding the need to handle highly reactive and toxic reagents. rsc.org The combination of electrochemistry and flow technology has the potential to create highly efficient and safe processes for the synthesis of a wide range of fluorinated molecules, including this compound.
| Technology | Advantages for Fluorinated Ketone Synthesis | Examples of Application |
| Continuous Flow Reactors | Enhanced safety, improved heat/mass transfer, scalability. rsc.orgvapourtec.com | α-fluorination using Selectfluor™, fluoro-Ritter reactions. vapourtec.com |
| Flow Electrochemistry | In situ generation of reagents, avoids hazardous chemicals. rsc.org | Vicinal/geminal difluorinations, monofluorinations. rsc.org |
| Gas-Liquid Flow Systems | Efficient handling of gaseous reagents, precise stoichiometry. mit.edu | Fluoroalkylations using fluorinated greenhouse gases. mit.edu |
| In-line Purification | Automated work-up, reduced manual handling. vapourtec.com | Use of scavenger columns to remove by-products. vapourtec.com |
Q & A
Q. Basic Characterization
- ¹H NMR : The fluorine atom induces deshielding in adjacent protons. For 2-fluorophenyl derivatives, aromatic protons ortho to fluorine appear as a doublet (δ 7.2–7.5 ppm, J = 8–10 Hz), while the cyclohexyl group shows multiplet peaks at δ 1.5–2.2 ppm .
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the presence of the fluorine atom .
- IR : Strong carbonyl stretching (C=O) at ~1700 cm⁻¹ and C-F stretching at 1220–1250 cm⁻¹ .
Advanced Analysis
High-resolution mass spectrometry (HRMS) can resolve isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₄FNO requires m/z 220.1130). X-ray crystallography, as used in for related hydrazones, provides unambiguous confirmation of stereochemistry and crystal packing effects .
What are the key challenges in achieving enantiomeric purity for this compound derivatives?
Advanced Stereochemical Considerations
The cyclohexyl ring introduces conformational flexibility, complicating asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation (using Ru-BINAP catalysts) have been explored for similar fluorinated ketones . highlights that trifluoromethyl groups in analogous compounds increase steric bulk, reducing racemization rates during purification . Contradictory reports on enantioselectivity (e.g., 70–90% ee in similar systems) suggest solvent polarity and catalyst loading (5–10 mol%) are critical variables .
How does the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?
Basic Reactivity Profile
The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. For example, in Grignard reactions, this compound reacts slower with MeMgBr (20–30% yield after 12 hrs) compared to non-fluorinated analogs .
Advanced Mechanistic Insights
DFT calculations (referenced in ) show that fluorine’s inductive effect lowers the LUMO energy of the carbonyl group by ~0.5 eV, favoring nucleophilic attack but increasing activation energy due to steric effects . Competing pathways (e.g., keto-enol tautomerism) are suppressed in fluorinated systems, as shown by the stability of 2-trifluoromethylphenyl ketones in .
What pharmacological activities have been reported for fluorinated cyclohexyl ketones, and how do structural modifications impact bioactivity?
Basic Pharmacological Screening
and highlight anticonvulsant and NMDA receptor antagonism in related compounds (e.g., 2-fluorodeschloroketamine, IC₅₀ = 1.2 μM in rat models) . The fluorine atom enhances metabolic stability, increasing plasma half-life by 2–3× compared to non-fluorinated analogs .
Advanced Structure-Activity Relationships (SAR)
Substituting the cyclohexyl group with bulkier tert-butyl groups (as in ) reduces blood-brain barrier penetration but improves selectivity for peripheral targets . Contradictory data on cytotoxicity (e.g., IC₅₀ = 50 μM vs. 100 μM in cancer cell lines) suggest solvent choice (DMSO vs. ethanol) influences in vitro results .
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Data Contradiction Analysis
Discrepancies in solubility (e.g., 5 mg/mL in DMSO vs. 2 mg/mL in ethanol) may arise from polymorphic forms. notes that recrystallization solvents (e.g., ethanol vs. acetone) produce different crystal habits, affecting dissolution rates . Stability studies in show that light exposure degrades the ketone to cyclohexanol derivatives (10% degradation after 30 days), necessitating amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
